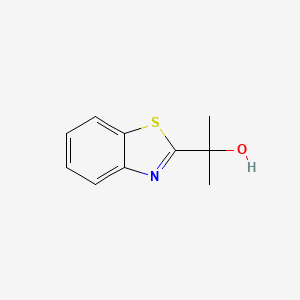

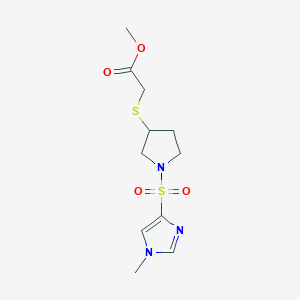

![molecular formula C14H18N4OS B2796851 3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097922-60-4](/img/structure/B2796851.png)

3-[4-(methylsulfanyl)phenyl]-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are important in medicinal chemistry and materials science due to their broad range of applications .

Synthesis Analysis

1,2,3-Triazoles can be synthesized through a variety of methods. One common approach is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is often catalyzed by copper (I) or ruthenium (II) compounds .Molecular Structure Analysis

1,2,3-Triazoles can exist in two tautomeric forms, depending on the position of a hydrogen atom. These forms are the 1H- and 2H- isomers . The 2H- isomer is more stable in the gas phase, while the 1H- isomer is more stable in solution .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The specific reactions that “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide” can undergo would depend on its specific structure and the conditions used.Physical and Chemical Properties Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The specific physical and chemical properties of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide” would depend on its specific structure.Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

- Water-Soluble Neurokinin-1 Receptor Antagonist : Research by Harrison et al. (2001) discussed a water-soluble neurokinin-1 (h-NK1) receptor antagonist, incorporating a triazol-4-yl unit with relevance in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Antibacterial and Antifungal Activities

Azole Derivatives and Antibacterial Activity : Tumosienė et al. (2012) synthesized azole derivatives, including triazole derivatives, and evaluated their antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

1,2,4-Substituted Triazoles and Urease/Anti-Proliferative Activity : Ali et al. (2022) synthesized a library of 1,2,4-triazoles, showing significant urease inhibition and moderate anti-proliferative activities (Ali et al., 2022).

Triazole-Thiol Derivatives in Cancer Research : Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-thiol derivatives, finding potential in cancer cell migration inhibition and growth suppression in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).

2-(6-Methoxy-2-Naphthyl)Propionamide Derivatives for Antimicrobial Activity : Helal et al. (2013) developed propionamide derivatives, including triazole compounds, with significant antibacterial and antifungal properties (Helal et al., 2013).

Antioxidant and Anticancer Properties

- Novel Derivatives with Antioxidant and Anticancer Activities : Tumosienė et al. (2020) synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with notable antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Molecular Interaction Studies

- Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives : Ahmed et al. (2020) studied triazole derivatives' molecular interactions, providing insights into nucleophilic/electrophilic interactions relevant to drug design and material science (Ahmed et al., 2020).

Antimicrobial Activities

Synthesis and Antimicrobial Activity of 2-(4-(Hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted Propanamides : Kaushik and Luxmi (2017) reported the synthesis of triazoles with moderate to good antimicrobial potential (Kaushik & Luxmi, 2017).

Antibacterial, Antifungal, and Anticonvulsant Activities of 1,2,4-Triazole Schiff Base and Amine Derivatives : Sokmen et al. (2014) synthesized 1,2,4-triazole derivatives, finding effective antiurease and antioxidant activities (Sokmen et al., 2014).

Catalytic Applications

- Catalytic Applications of Triazole Derivatives : Saleem et al. (2013, 2014) explored triazole-based ligands in catalysis, particularly in oxidation and transfer hydrogenation processes, highlighting the versatile utility of triazole derivatives in chemical synthesis (Saleem et al., 2013); (Saleem et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of this compound are the orexin receptors , specifically Orexin-1 (OX1R) and Orexin-2 (OX2R) . These receptors are involved in the regulation of sleep and wakefulness .

Mode of Action

The compound acts as a dual orexin receptor antagonist (DORA) . It binds specifically to both OX1R and OX2R, inhibiting the action of the neuropeptides orexin A and orexin B . This inhibition suppresses the arousal-promoting effects of orexins, thereby promoting sleep .

Biochemical Pathways

The compound’s action on the orexin receptors affects the wakefulness pathway . Orexins are key upstream controllers of neurotransmitters that promote wakefulness, including acetylcholine, histamine, norepinephrine, and serotonin . By antagonizing the orexin receptors, the compound reduces wakefulness and promotes sleep .

Result of Action

The primary result of the compound’s action is the promotion of sleep . By inhibiting the arousal-promoting effects of orexins, the compound helps to reduce wakefulness and promote sleep, particularly in individuals with insomnia .

Zukünftige Richtungen

The field of 1,2,3-triazole chemistry is a vibrant area of research, with potential applications in many areas including medicinal chemistry, materials science, and agrochemicals . Future research will likely continue to explore the synthesis, properties, and applications of new 1,2,3-triazole compounds.

Eigenschaften

IUPAC Name |

3-(4-methylsulfanylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-20-13-5-2-12(3-6-13)4-7-14(19)15-10-11-18-16-8-9-17-18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGPAIDMCBWINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2796774.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)

![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2796784.png)

![1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-[2-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2796786.png)

![2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2796789.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2796790.png)